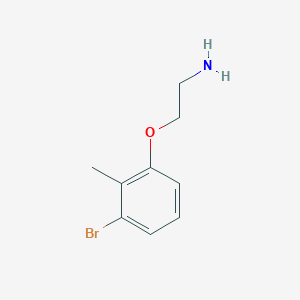
Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)-: is an organic compound characterized by the presence of a benzene ring substituted with a propyn-1-yloxy group and a trifluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- typically involves the reaction of a benzene derivative with appropriate alkynyl and trifluoromethoxy reagents. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Industry: In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism by which Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The propyn-1-yloxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Benzene, 1-(2-propyn-1-yloxy)-4-(trifluoromethyl)-
- 1-(2-Propyn-1-yloxy)-4-[(trifluoromethyl)sulfonyl]benzene
- 2,5-Bis (prop-2-yn-1-yloxy)terephthalaldehyde
Uniqueness: Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- is unique due to the specific positioning of its substituents, which can lead to distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of significant interest in research and industry.
Propriétés
Formule moléculaire |
C10H7F3O2 |
|---|---|
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
1-prop-2-ynoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H7F3O2/c1-2-6-14-8-4-3-5-9(7-8)15-10(11,12)13/h1,3-5,7H,6H2 |
Clé InChI |
ZKWPXRCXYPTDPF-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CC(=CC=C1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid](/img/structure/B12072371.png)


![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)




